N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-(phenylsulfonyl)benzohydrazide
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Overview
Description
N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzisothiazole ring system with sulfonyl and hydrazide functional groups. The presence of these groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE typically involves the reaction of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide with phenylsulfonyl hydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of hydrazide derivatives with different functional groups.
Scientific Research Applications
N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl and hydrazide groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3(2H)-one,1,1-dioxide: A related compound with similar structural features but lacking the phenylsulfonyl and hydrazide groups.
2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-((3Z)-5-methyl-3(2H)-isoxazolylidene)acetamide: Another compound with a benzisothiazole ring system but different substituents.
Uniqueness
N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE is unique due to its combination of sulfonyl and hydrazide groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H15N3O5S2 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-N'-(1,1-dioxo-1,2-benzothiazol-3-yl)benzohydrazide |
InChI |
InChI=1S/C20H15N3O5S2/c24-20(15-9-3-1-4-10-15)23(30(27,28)16-11-5-2-6-12-16)21-19-17-13-7-8-14-18(17)29(25,26)22-19/h1-14H,(H,21,22) |
InChI Key |
HIKIRDDFTYTHCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(NC2=NS(=O)(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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